molecular formula C18H28N2O3S B7156893 N-(1-benzylpiperidin-3-yl)-2-tert-butylsulfonylacetamide

N-(1-benzylpiperidin-3-yl)-2-tert-butylsulfonylacetamide

Cat. No.: B7156893
M. Wt: 352.5 g/mol
InChI Key: LOIIWHVAAROFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-3-yl)-2-tert-butylsulfonylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their wide range of biological activities .

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-2-tert-butylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-18(2,3)24(22,23)14-17(21)19-16-10-7-11-20(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIIWHVAAROFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(=O)NC1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-(1-benzylpiperidin-3-yl)-2-tert-butylsulfonylacetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(1-benzylpiperidin-3-yl)-2-tert-butylsulfonylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-3-yl)-2-tert-butylsulfonylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, piperidine derivatives are known to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, which is important for neurotransmission . This inhibition can enhance cognitive functions and has potential therapeutic applications in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

N-(1-benzylpiperidin-3-yl)-2-tert-butylsulfonylacetamide can be compared with other piperidine derivatives, such as:

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